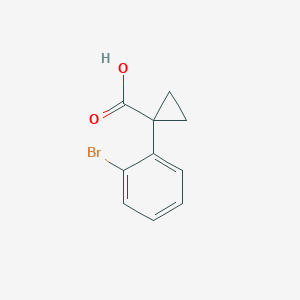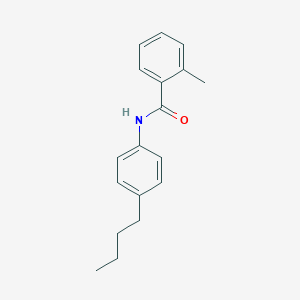
N-(4-butylphenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-methylbenzamide, commonly known as Bupivacaine, is a local anesthetic drug used for regional anesthesia and pain management. It was first synthesized in 1957 by chemist Paul Janssen and has since become one of the most widely used local anesthetics in the medical field.
Mécanisme D'action
Bupivacaine works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It has a higher affinity for nerve fibers compared to other local anesthetics, which contributes to its longer duration of action.
Effets Biochimiques Et Physiologiques
Bupivacaine can have both local and systemic effects. At the site of injection, it can cause numbness, tingling, and muscle weakness. Systemic effects can include cardiovascular and central nervous system depression, which can be dangerous in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Bupivacaine is commonly used in laboratory experiments to study the effects of local anesthetics on nerve cells. Its long-lasting effects and high affinity for nerve fibers make it a useful tool for these studies. However, its potential for systemic effects and toxicity at high doses must be taken into consideration.
Orientations Futures
Further research is needed to fully understand the mechanisms of action and potential side effects of bupivacaine. There is also potential for the development of new local anesthetics with improved safety profiles and longer durations of action. Additionally, the use of bupivacaine in combination with other drugs for pain management is an area of active research.
Méthodes De Synthèse
Bupivacaine is synthesized through a multi-step process starting with the reaction of 4-butylbenzoyl chloride with 2-methyl aniline in the presence of a base. The resulting intermediate is then reacted with sodium cyanoborohydride to form the final product.
Applications De Recherche Scientifique
Bupivacaine has been extensively studied for its use in regional anesthesia, particularly for its long-lasting effects. It has been shown to be effective in reducing pain during and after surgery, as well as for chronic pain management. Bupivacaine can also be used in combination with other drugs to enhance its effects.
Propriétés
Numéro CAS |
5347-30-8 |
|---|---|
Nom du produit |
N-(4-butylphenyl)-2-methylbenzamide |
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-4-8-15-10-12-16(13-11-15)19-18(20)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3,(H,19,20) |
Clé InChI |
GKVTWFKGBWGHBB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




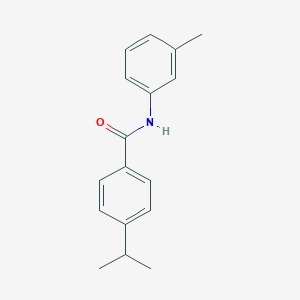
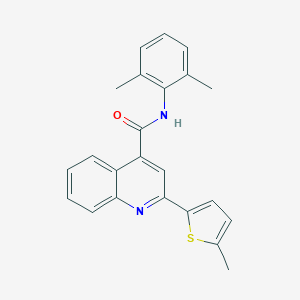
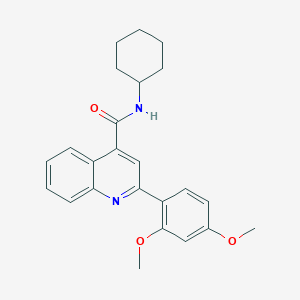
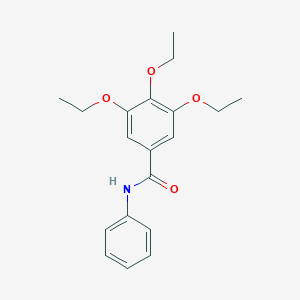


![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
